

Tautomerization to the Nitroso Form Under Acidic Conditions: A Technical Guide

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Compound of Interest

Compound Name: Acetic acid, (hydroxyimino)-, (Z)-

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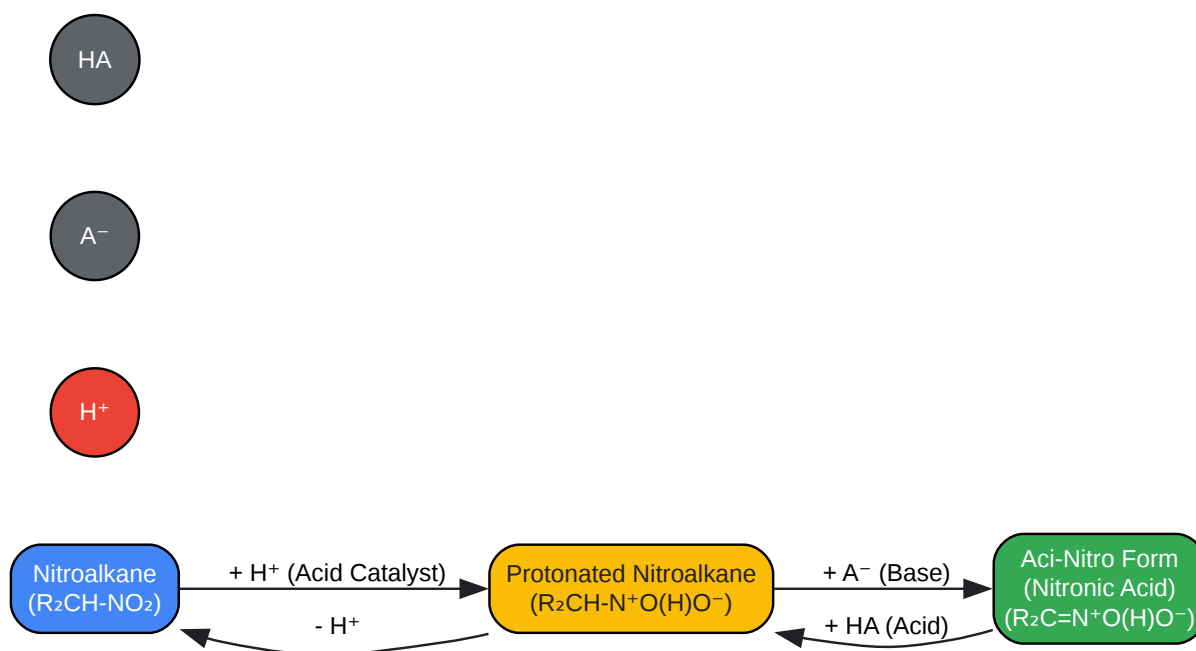
This technical guide provides an in-depth exploration of the chemical pathways leading to the formation of nitroso compounds from nitroalkanes under acidic conditions. While direct tautomerization from a nitro to a nitroso isomer is not the primary route, this document elucidates the well-established mechanism involving the formation of an aci-nitro intermediate, which subsequently undergoes nitrosation. This guide offers a comprehensive overview of the reaction kinetics, detailed experimental protocols, and quantitative data to support researchers in the fields of organic synthesis, medicinal chemistry, and drug development.

The Predominant Pathway: Nitro-Aci Tautomerism

Under acidic conditions, primary and secondary nitroalkanes undergo tautomerization to their corresponding aci-nitro form, also known as a nitronic acid.[1][2] This equilibrium is a critical first step toward the formation of nitroso species. The strong electron-withdrawing nature of the nitro group acidifies the α -hydrogen, facilitating its removal and subsequent protonation on one of the nitro group's oxygen atoms.[3]

The general acid-catalyzed mechanism for this tautomerization involves the protonation of the nitro group's oxygen, followed by the deprotonation of the α -carbon by a conjugate base.[4]

Signaling Pathway for Acid-Catalyzed Nitro-Aci Tautomerism



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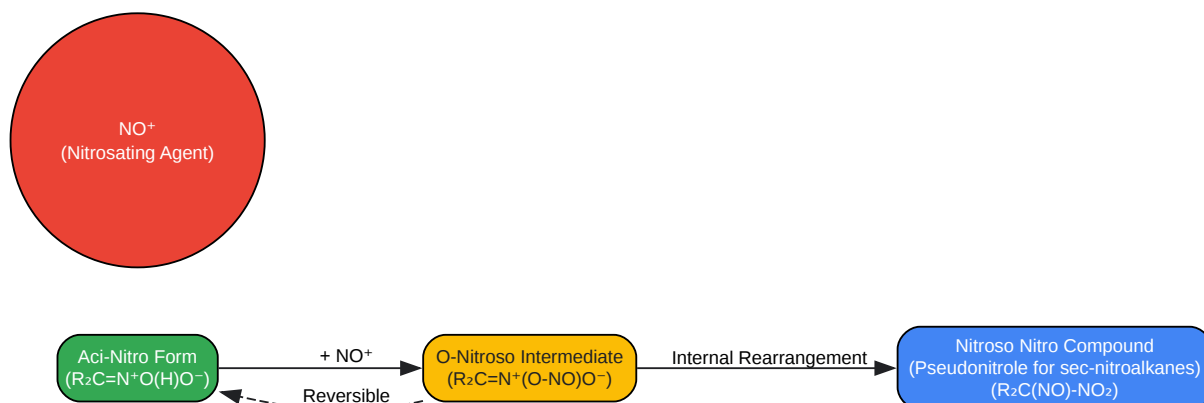
Caption: Acid-catalyzed tautomerization of a nitroalkane to its aci-nitro form.

Formation of the Nitroso Compound via the Aci-Nitro Intermediate

The aci-nitro intermediate is susceptible to electrophilic attack. In the presence of a nitrosating agent, such as the nitrosonium ion (NO⁺) or its precursors (e.g., nitrous acid, HNO₂), the aci-nitro form can be converted to a nitroso compound.[5][6] Nitrous acid can be generated in situ from the hydrolysis of the protonated form of the nitronic acid itself or be present from other sources in the reaction mixture.[5][6]

The mechanism involves the attack of the aci-nitro intermediate on the nitrosating agent. For secondary nitroalkanes, this leads to the formation of a pseudonitrole (a compound containing both a nitro and a nitroso group). For primary nitroalkanes, the initial product can tautomerize to a nitrolic acid.[5][6]

Signaling Pathway for Nitrosation of the Aci-Nitro Intermediate



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Caption: Formation of a nitroso compound from an aci-nitro intermediate.

Quantitative Data

The kinetics of the nitrosation of nitronic acids derived from various nitroalkanes in aqueous perchloric acid have been studied. The reaction shows a first-order dependence on the concentration of the nitronic acid.[5][6]

Nitroalkane	Product from Secondary Nitroalkane	Product from Primary Nitroalkane	Catalyst	Kinetic Dependence
2-Nitropropane	Pseudonitrole	-	Perchloric Acid	First-order in [nitronic acid]
1-Nitropropane	-	Nitrolic Acid (after tautomerization)	Perchloric Acid	First-order in [nitronic acid]
Nitroethane	-	Nitrolic Acid (after tautomerization)	Perchloric Acid	First-order in [nitronic acid]

Table 1: Summary of Kinetic Data for Nitrosation of Nitronic Acids.[5][6]

The stability of the aci-nitro form relative to the nitro form has been investigated using quantum chemical calculations. For nitroethenediamine, the aci-nitro form is about 13 kcal/mol less stable in the gas phase but becomes more accessible under acidic conditions.[1]

Experimental Protocols

General Protocol for the Nitrosation of a Secondary Nitroalkane

This protocol is adapted from the kinetic studies of the nitrosation of nitronic acids.[5][6]

Materials:

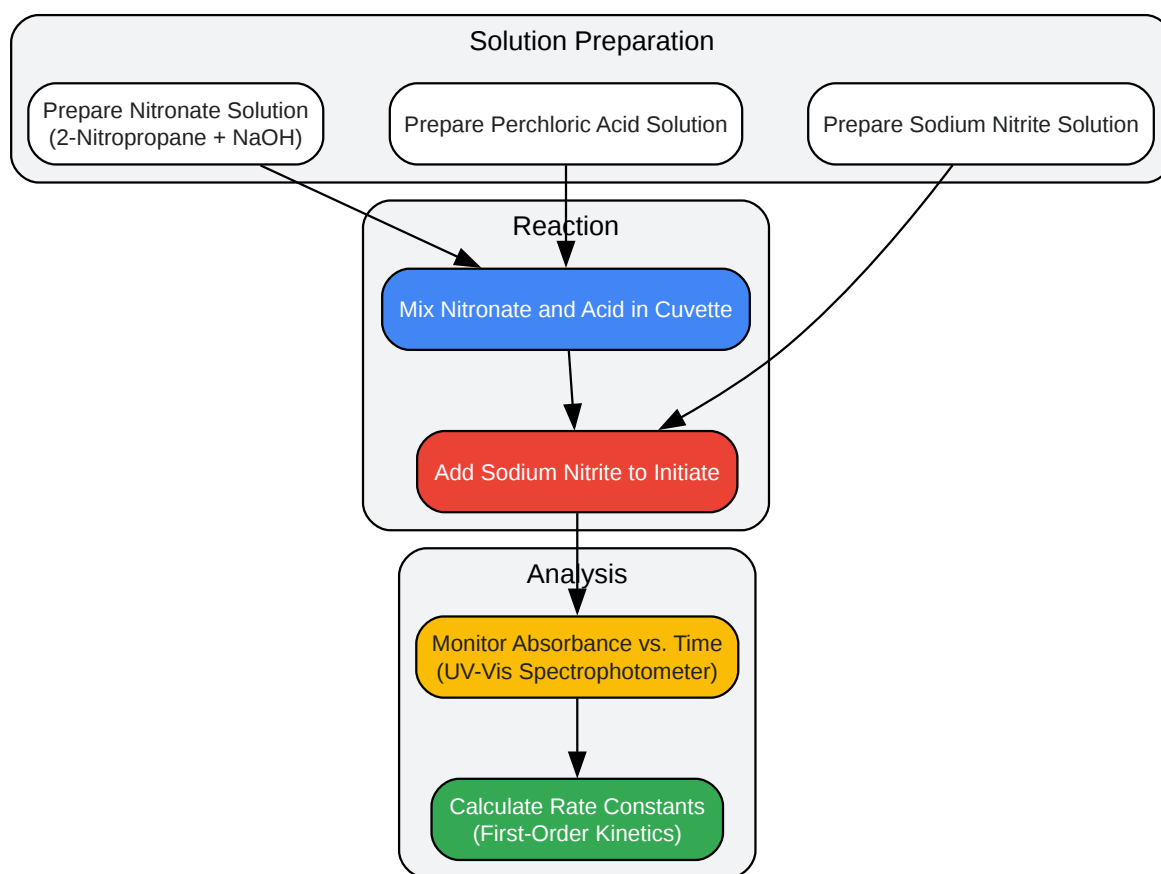
- 2-Nitropropane
- Perchloric acid (HClO_4)
- Sodium nitrite (NaNO_2)
- Distilled water
- UV-Vis Spectrophotometer

Procedure:

- **Preparation of the Nitronic Acid Solution:** Prepare a stock solution of the sodium salt of the nitronate by dissolving 2-nitropropane in an aqueous solution of sodium hydroxide.
- **Reaction Setup:** In a thermostatted quartz cuvette, mix an aliquot of the nitronate solution with a solution of perchloric acid of the desired concentration.
- **Initiation of the Reaction:** To initiate the nitrosation, add a small volume of a freshly prepared aqueous solution of sodium nitrite to the cuvette. The final concentrations should be in the micromolar to millimolar range, depending on the desired reaction rate.

- **Kinetic Monitoring:** Immediately after adding the sodium nitrite, monitor the reaction by following the change in absorbance at a wavelength corresponding to the formation of the pseudonitrole product. The wavelength of maximum absorbance for the product should be determined experimentally.
- **Data Analysis:** The observed rate constants can be determined by fitting the absorbance versus time data to a first-order exponential function.

Experimental Workflow



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Caption: General workflow for the kinetic study of nitroalkane nitrosation.

Conclusion

The formation of nitroso compounds from nitroalkanes under acidic conditions is a multi-step process that proceeds through the crucial aci-nitro intermediate. Understanding the kinetics and mechanism of both the initial nitro-aci tautomerization and the subsequent nitrosation is essential for controlling and predicting the outcomes of reactions involving nitroalkanes in acidic media. The provided data and protocols offer a solid foundation for further research and development in areas where this transformation is of interest.

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